![molecular formula C21H18FN5O3 B2528305 N-(3-氟-4-甲氧基苯基)-2-{5-甲基-3-氧代-7-苯基-2H,3H-[1,2,4]三唑并[4,3-c]嘧啶-2-基}乙酰胺 CAS No. 1251634-58-8](/img/structure/B2528305.png)
N-(3-氟-4-甲氧基苯基)-2-{5-甲基-3-氧代-7-苯基-2H,3H-[1,2,4]三唑并[4,3-c]嘧啶-2-基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
科学研究应用
N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes and its interactions with biological targets.
Medicine: It is being investigated for its potential as an anticancer agent, particularly due to its ability to inhibit specific enzymes and signaling pathways involved in cancer progression.
Industry: The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
Target of Action
The primary targets of this compound are likely to be various enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities . In particular, some triazoloquinoxaline-based derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , which is critically involved in cancer angiogenesis .
Mode of Action
The compound interacts with its targets, such as VEGFR-2, by binding to them . This binding can block the signaling pathway of VEGFR-2, effectively suppressing tumor growth . The compound’s cytotoxic activities have been evaluated in vitro, and the results of VEGFR-2 inhibitory activity and cytotoxicity were found to be highly correlated .
Biochemical Pathways
The compound affects the angiogenesis pathway, which involves the sprouting of new blood vessels from pre-existing vasculatures . In normal physiology, angiogenesis plays a major role in tissue functional repair, regeneration, and cell division . When pathological conditions are present, abnormal angiogenesis can result in uncontrolled cell division, proliferation, and consequently, tumor formation . The compound’s action on the VEGFR-2 receptor can disrupt this pathway, suppressing tumor growth .
Pharmacokinetics
In silico docking, admet, and toxicity studies have been carried out for similar compounds . These studies can provide insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The compound’s action results in the inhibition of tumor growth by blocking the VEGFR-2 signaling pathway . This can lead to the suppression of angiogenesis, a critical process that affects the development and growth of cancerous cells . The compound has shown cytotoxic effects in vitro, with certain derivatives exhibiting strong cytotoxic activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, certain reactions involving similar compounds have been performed under specific temperature conditions
准备方法
The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This is typically achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.
Introduction of the acetamide group: This step involves the reaction of the triazolopyrimidine core with acetic anhydride or acetyl chloride under suitable conditions.
Substitution reactions:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions on the phenyl ring, using reagents such as sodium methoxide or potassium fluoride.
The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Triazolopyrazine derivatives: These compounds have shown potential as dual inhibitors of c-Met and VEGFR-2 kinases, making them promising candidates for cancer therapy.
Triazoloquinoxaline derivatives: These compounds have been investigated for their anticancer activities, particularly their ability to inhibit VEGFR-2 kinase.
The uniqueness of N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide lies in its specific structural features and its ability to target multiple kinases, which may provide an advantage in overcoming drug resistance in cancer therapy.
属性
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-23-17(14-6-4-3-5-7-14)11-19-25-26(21(29)27(13)19)12-20(28)24-15-8-9-18(30-2)16(22)10-15/h3-11H,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDIKKJGOZCIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
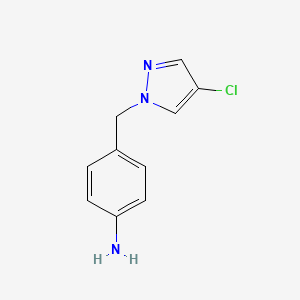

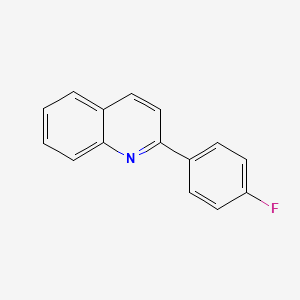
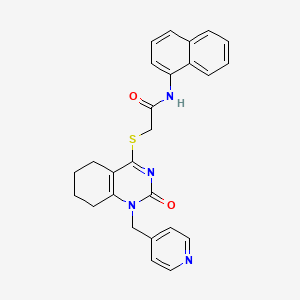
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
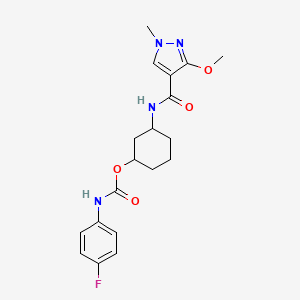
![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)
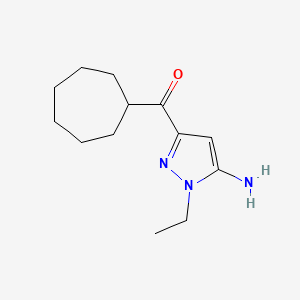
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2528234.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)
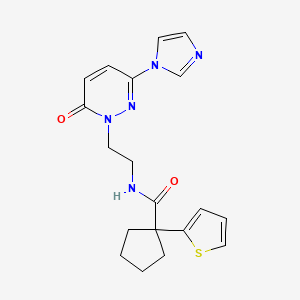
![4-[2-(Piperidin-4-yl)ethyl]phenol](/img/structure/B2528241.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

